N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide typically involves the reaction of 2,5-dimethoxyaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced to form cyclohexane derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and methyl groups could influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-phenylacetamide: Lacks the methyl groups on the second aromatic ring.
N-(2-methoxyphenyl)-2-(3,4-dimethylphenyl)acetamide: Has only one methoxy group on the first aromatic ring.
N-(2,5-dimethoxyphenyl)-2-(4-methylphenyl)acetamide: Has a single methyl group on the second aromatic ring.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide is unique due to the specific substitution pattern on both aromatic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-5-6-14(9-13(12)2)10-18(20)19-16-11-15(21-3)7-8-17(16)22-4/h5-9,11H,10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQKPSHZXXYCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=C(C=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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